Cyclopamine Tartrate

描述

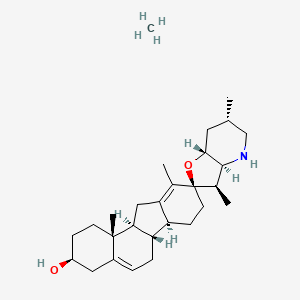

Structure

3D Structure of Parent

属性

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYVRWWSSRIFU-HBYCUIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclopamine Tartrate mechanism of action in Hedgehog pathway

An In-depth Technical Guide on the Mechanism of Action of Cyclopamine Tartrate in the Hedgehog Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of the Hh pathway. Its tartrate salt, this compound, offers improved solubility and potency. This document provides a comprehensive technical overview of the mechanism by which this compound inhibits the Hh pathway, focusing on its direct interaction with the core transmembrane protein, Smoothened (SMO). We will delve into the molecular interactions, conformational changes, and downstream consequences of this inhibition, supported by quantitative data and detailed experimental protocols.

The Canonical Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex and tightly regulated system. Its activity is primarily controlled by the interaction between the twelve-pass transmembrane receptor Patched (PTCH) and the seven-pass transmembrane protein Smoothened (SMO).

2.1 Pathway "Off" State (Absence of Hedgehog Ligand)

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), PTCH localizes to the primary cilium and constitutively inhibits SMO, preventing its accumulation in the ciliary membrane.[1][2] This inhibition is thought to involve PTCH regulating the localization of a small molecule agonist of SMO.[3] In the cytoplasm, a complex of proteins, including Suppressor of fused (SUFU), anchors the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3).[1] This complex facilitates the proteolytic cleavage of GLI2 and GLI3 into their repressor forms (GLI-R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[2]

2.2 Pathway "On" State (Presence of Hedgehog Ligand)

Upon binding of a Hedgehog ligand to PTCH, the inhibitory effect of PTCH on SMO is relieved.[1] This allows SMO to translocate to and accumulate in the primary cilium, where it becomes activated. Activated SMO initiates a signaling cascade that leads to the dissociation of the GLI proteins from the SUFU complex. The full-length GLI proteins (GLI-A) are then free to translocate to the nucleus, where they act as transcriptional activators for Hh target genes, including PTCH1 and GLI1 (which creates a negative feedback loop) as well as genes involved in cell proliferation, survival, and differentiation.[2][4]

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery of a Hedgehog Inhibitor: A Technical History of Cyclopamine Tartrate

A comprehensive guide for researchers, scientists, and drug development professionals on the origins and initial characterization of a pivotal molecule in developmental biology and oncology.

Executive Summary

The story of cyclopamine is a remarkable journey from veterinary toxicology to the forefront of cancer research. Initially identified as the teratogenic agent responsible for cyclopia in lambs, this steroidal alkaloid was later found to be a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway. This discovery provided researchers with an invaluable chemical tool to dissect the intricacies of a fundamental developmental pathway and opened a new frontier in the development of targeted cancer therapies. This in-depth technical guide details the historical discovery of cyclopamine, its isolation and structural elucidation, the key experiments that unveiled its mechanism of action, and the subsequent development of the more soluble tartrate salt. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to offer a comprehensive resource for the scientific community.

The Initial Observation: An Agricultural Mystery

In the 1950s, sheep ranchers in Idaho, USA, were confronted with sporadic but devastating outbreaks of severe birth defects in their lambs.[1][2] The most striking of these malformations was cyclopia, a condition where the lamb is born with a single, centrally located eye.[1] The incidence of these defects could be as high as 25% in some herds.[1] This agricultural crisis prompted an investigation by the United States Department of Agriculture (USDA) to determine the cause.[1]

Initial hypotheses centered on genetic abnormalities, but breeding studies failed to support this.[3] The investigation then shifted to environmental factors, with scientists from the USDA's Poisonous Plant Research Laboratory focusing on the grazing habits of the pregnant ewes.[4] Through careful observation and feeding studies, a link was established between the consumption of a specific plant, the California false hellebore (Veratrum californicum), by pregnant ewes and the incidence of cyclopic lambs.[1][3]

A critical breakthrough came with the determination of a specific window of teratogenic susceptibility. It was discovered that ingestion of V. californicum on the 14th day of gestation was responsible for inducing cyclopia.[3][5][6] This precise timing highlighted the plant's interference with a crucial stage of embryonic development.

Isolation and Structural Elucidation of the Teratogen

With V. californicum identified as the source, the next step was to isolate the specific chemical compound responsible for the teratogenic effects.

Extraction and Purification

Early methods for isolating the active compounds involved percolating benzene through dried and ground roots and rhizomes of V. californicum.[7] This was later optimized to a more efficient Soxhlet extraction with refluxing benzene.[7]

Table 1: Comparison of Cyclopamine Extraction Methods from Veratrum californicum

| Extraction Method | Solvent | Yield of Cyclopamine (mg/g of dry plant material) | Reference |

| Soxhlet Extraction | Benzene | 2.34 | [7][8] |

| Ethanol Soak | Ethanol | 8.03 | [1][9] |

| Benzene Soak | Benzene | 0.39 - 1.19 | [1][9] |

| Microwave Assisted Extraction | Ethanol | 0.39 - 1.19 | [1][9] |

| Supercritical Fluid Extraction | CO2 | 0.39 - 1.19 | [1][9] |

Key Experimental Protocol: Large-Scale Isolation of Cyclopamine

This protocol is adapted from a method developed for efficient, large-scale isolation.[7]

-

Plant Material Preparation: Air-dried roots and rhizomes of Veratrum californicum are milled to a coarse powder.

-

Soxhlet Extraction: The powdered plant material is placed in a large-scale Soxhlet extractor with benzene as the solvent. The extraction is run for a sufficient number of cycles to ensure complete extraction of the alkaloids, which can be monitored by LC-MS.

-

Crystallization: The benzene extract is concentrated and cooled, leading to the crystallization of a mixture of alkaloids.

-

Purification: The crude alkaloid mixture is further purified by multiple recrystallization steps from a suitable solvent system, such as acetone-hexane, to yield pure cyclopamine.[7]

Structure Elucidation

The structure of the isolated teratogen was determined in the late 1960s.[3] Through a combination of infrared (IR) and ultraviolet (UV) spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, the compound was identified as a steroidal alkaloid and named cyclopamine.[4] Unambiguous assignments of the carbon and proton resonances were later achieved using advanced 2D NMR techniques.[7][10]

Unraveling the Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

For three decades, the precise molecular mechanism by which cyclopamine exerted its teratogenic effects remained unknown.[1][2] The answer emerged from research in developmental biology and the study of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic patterning.[1]

The Hh signaling pathway is essential for the proper development of many structures, including the brain and face. In the absence of the Hh ligand, the transmembrane receptor Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). Binding of the Hh ligand to PTCH relieves this inhibition, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors and the expression of target genes.

Figure 1: Simplified Hedgehog Signaling Pathway.

In the late 1990s, researchers led by Philip Beachy at Johns Hopkins University School of Medicine demonstrated that cyclopamine is a specific inhibitor of the Hh pathway.[1][2] Their work revealed that cyclopamine's direct molecular target is SMO.[1][2] By binding to SMO, cyclopamine prevents its activation, even in the presence of the Hh ligand, thus blocking all downstream signaling.[10]

Key Experimental Protocol: Gli-Responsive Luciferase Reporter Assay

This assay is a standard method to quantify the activity of the Hedgehog pathway at the level of Gli transcription factor activity.

-

Cell Culture: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization) are cultured in DMEM with 10% calf serum.

-

Cell Seeding: Cells are seeded into a 96-well plate to achieve a confluent monolayer after 24-48 hours.

-

Treatment: The growth medium is replaced with a low-serum medium. Cells are then treated with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or Purmorphamine) and a serial dilution of cyclopamine.

-

Incubation: Plates are incubated for 24 to 48 hours.

-

Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.

-

Luminescence Measurement: Firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity indicates the level of Hh pathway activation.

Key Experimental Protocol: Smoothened Binding Assay

This assay demonstrates the direct interaction of cyclopamine with the SMO receptor.[5][6]

-

Cell Culture and Transfection: COS-1 cells are transiently transfected with a Smoothened expression construct.

-

Cell Preparation: Transfected cells are harvested and can be used live or fixed with paraformaldehyde.

-

Binding Reaction: Cells are incubated with a fluorescent derivative of cyclopamine, such as BODIPY-cyclopamine, in the presence or absence of competing unlabeled cyclopamine or its derivatives.

-

Analysis: The binding of the fluorescent probe to the cells is quantified using fluorescence microscopy or flow cytometry. A decrease in fluorescence in the presence of unlabeled cyclopamine indicates competitive binding to SMO.

Figure 2: Experimental Workflow from Plant to Mechanism.

Development of Cyclopamine Tartrate

A significant limitation of cyclopamine for research and potential therapeutic applications is its poor solubility in aqueous solutions.[11] To address this, a salt form, this compound, was developed.

Synthesis of this compound

This compound is generated by reacting cyclopamine with tartaric acid.[11]

-

Reaction: Two moles of cyclopamine are reacted with one mole of tartaric acid in a suitable solvent.

-

Concentration: The reaction mixture is heated to reduce the volume.

-

Precipitation: Diethyl ether is added to the cooled, concentrated solution to precipitate the this compound salt.

-

Isolation: The precipitate is collected by filtration.

This process yields a water-soluble form of the inhibitor, greatly facilitating its use in in vitro and in vivo studies.[11]

Table 2: Physicochemical and Pharmacokinetic Properties of Cyclopamine and this compound

| Property | Cyclopamine | This compound | Reference |

| Water Solubility | Insoluble | 5 - 10 mg/mL | [11] |

| IC50 (Hh signaling) | 300 nmol/L | 50 nmol/L | [11] |

| LD50 (mouse) | 43.5 mg/kg | 62.5 mg/kg | [11] |

| Elimination Half-life (ewe) | 1.1 +/- 0.1 h | Not significantly different from Cyclopamine | [11] |

Conclusion

The historical discovery of cyclopamine is a compelling example of how investigating a natural phenomenon can lead to profound scientific breakthroughs. From the initial observations of cyclopic lambs to the elucidation of its role as a specific inhibitor of the Hedgehog signaling pathway, cyclopamine has become an indispensable tool in developmental biology and a lead compound in the development of anti-cancer drugs. The creation of this compound further enhanced its utility for the research community. This journey underscores the importance of interdisciplinary research, from veterinary science and natural product chemistry to molecular and cell biology, in advancing our understanding of fundamental biological processes and their implications for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. ScholarWorks - Idaho Conference on Undergraduate Research: Extraction Optimization of Cyclopamine from Veratrum Californicum (Corn Lily) and Bioactivity Testing [scholarworks.boisestate.edu]

- 3. Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists | Encyclopedia MDPI [encyclopedia.pub]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Cyclopamine Tartrate: A Technical Guide to its Inhibition of the Smoothened Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. The G protein-coupled receptor, Smoothened (SMO), is the central transducer of Hh signaling. Cyclopamine, a naturally occurring steroidal alkaloid, was the first identified inhibitor of the Hh pathway, acting through direct antagonism of SMO.[1][2] This technical guide provides an in-depth analysis of Cyclopamine Tartrate, a water-soluble salt of cyclopamine, and its role in the inhibition of the SMO protein. It details the mechanism of action, presents quantitative efficacy data, outlines key experimental protocols, and visualizes the complex signaling and experimental workflows.

Introduction: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is an evolutionarily conserved network essential for embryonic patterning and cell differentiation.[3][4] In mammals, the pathway is initiated by one of three secreted ligands: Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), or Desert Hedgehog (Dhh).[2][3]

The canonical Hh pathway involves several key protein players:

-

Patched (PTCH1): A 12-pass transmembrane receptor that, in the absence of an Hh ligand, tonically inhibits the activity of Smoothened (SMO).[5][6]

-

Smoothened (SMO): A 7-pass transmembrane protein that, upon release from PTCH1 inhibition, initiates a downstream signaling cascade.[1][6]

-

Suppressor of Fused (SUFU): A cytoplasmic protein that forms a complex with the GLI transcription factors, preventing their activation.[5]

-

GLI proteins (GLI1, GLI2, GLI3): Zinc-finger transcription factors that, when activated, translocate to the nucleus to regulate the expression of Hh target genes.[5][6]

In the "OFF" state (no Hh ligand), PTCH1 inhibits SMO, preventing its localization to the primary cilium. The SUFU-GLI complex remains intact, and GLI proteins are proteolytically processed into repressor forms (Gli-R).[6] In the "ON" state, Hh ligand binding to PTCH1 alleviates its inhibition of SMO.[5] SMO then translocates to the primary cilium, leading to the dissociation of the SUFU-GLI complex and the conversion of GLI proteins into their activator forms (Gli-A), which drive target gene expression.[5][6]

This compound: Mechanism of SMO Inhibition

Cyclopamine is a steroidal alkaloid that functions as a specific antagonist of the Hh pathway by directly binding to the SMO protein.[2][3][7] Its tartrate salt, this compound, was developed to improve water solubility and efficacy over the parent compound.[1]

The inhibitory action of cyclopamine is mediated by its direct interaction with the seven-transmembrane helical bundle of SMO.[7] This binding event is thought to induce a conformational change in SMO, locking it in an inactive state that mimics the conformation imposed by PTCH1.[7] This prevents the downstream signaling cascade, even in the presence of Hh ligands or in cancer cells with loss-of-function mutations in PTCH1.[7]

Interestingly, the binding site of cyclopamine on SMO is distinct from that of some other SMO inhibitors like SANT-1.[8] Studies have shown that while cyclopamine can induce the accumulation of SMO in the primary cilia (a hallmark of activation), it keeps the protein in an inactive state.[9] This suggests a complex, multi-step activation process for SMO that can be differentially modulated by small molecules.

Quantitative Efficacy of this compound

The potency of Cyclopamine and its tartrate salt has been quantified in various cellular and biochemical assays. This data is crucial for evaluating its potential as a therapeutic agent.

| Compound | Assay Type | Cell Line / System | Potency (IC50) | Reference |

| Cyclopamine | Hh Cell Assay | - | 46 nM | [3] |

| Cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 (NIH-3T3) | 300 nM | [7] |

| KAAD-Cyclopamine | Shh Signaling Inhibition | Shh-LIGHT2 (NIH-3T3) | 20 nM | [7] |

| This compound | Motor Neuron Differentiation | Mouse Embryonic Stem Cells | 50 nmol/L | [1] |

| Cyclopamine | Motor Neuron Differentiation | Mouse Embryonic Stem Cells | 300 nmol/L | [1] |

| BODIPY-cyclopamine | Shh Signaling Inhibition | - | 150 nM | [7] |

| BODIPY-cyclopamine | SMO Binding Affinity (Kd) | HEK293 cells expressing SMO | 3.5 ± 0.8 nM | [10] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. Below are detailed methodologies for key experiments used to characterize SMO inhibitors like this compound.

SMO Binding Assay (using a Fluorescent Ligand)

This assay directly measures the binding of a compound to the SMO protein.

-

Objective: To determine the binding affinity (Kd) of a test compound for SMO by competition with a fluorescently labeled ligand (e.g., BODIPY-cyclopamine).[10]

-

Materials:

-

Protocol:

-

Cell Plating: Seed HEK293-SMO cells onto collagen-coated dishes and allow them to adhere overnight.[10]

-

Competition Binding: Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of the unlabeled test compound for a specified time (e.g., 2-4 hours) at 37°C.[10]

-

Washing: Gently wash the cells with cold PBS to remove unbound ligands.

-

Data Acquisition: Measure the fluorescence intensity of the cell-bound BODIPY-cyclopamine using a flow cytometer or by imaging with a fluorescence microscope.[7]

-

Analysis: Plot the fluorescence intensity against the concentration of the test compound. Fit the data to a one-site competition binding model to calculate the IC50, which can then be used to determine the Ki (inhibitory constant).

-

Gli-Luciferase Reporter Assay

This cell-based functional assay measures the activity of the Hh pathway by quantifying the expression of a reporter gene under the control of a GLI-responsive promoter.

-

Objective: To determine the functional potency (IC50) of an inhibitor in blocking Hh pathway activation.

-

Materials:

-

Shh-LIGHT2 cells (NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization).[7]

-

Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule SMO agonist like SAG to activate the pathway.[11]

-

Test compound (e.g., this compound).

-

Dual-Luciferase Reporter Assay System.

-

-

Protocol:

-

Cell Plating: Seed Shh-LIGHT2 cells in a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with the test compound at various concentrations for 1-2 hours before adding the Hh pathway activator (Shh-CM or SAG).

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[12]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[12]

-

In Vivo Studies and Therapeutic Potential

The efficacy of this compound has been demonstrated in preclinical animal models. In mouse models of basal cell carcinoma, topical application of this compound led to tumor shrinkage, which was associated with a decrease in the expression of Hh target genes.[1] Notably, this compound was found to be a more potent inhibitor of Hh signaling-mediated effects than its parent compound, cyclopamine.[1]

Beyond its canonical role in Hh pathway inhibition, recent studies suggest that this compound may have additional anti-cancer mechanisms. It has been shown to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells, increasing reactive oxygen species (ROS) generation and inducing apoptosis.[13][14] These findings suggest a novel mode of action that could be beneficial in a broader range of cancers, potentially independent of their Hh pathway activation status.[15]

Conclusion

This compound stands as a seminal tool in the study of Hedgehog signaling and a foundational molecule in the development of SMO-targeted therapies. Its direct, high-affinity binding to SMO effectively shuts down aberrant pathway activation, a key driver in several malignancies. The improved solubility and potency of the tartrate salt have enhanced its utility in both in vitro and in vivo research. While newer, more potent synthetic SMO inhibitors have entered the clinic, the study of cyclopamine continues to provide valuable insights into the complex biology of the Smoothened receptor and the broader implications of Hh pathway modulation in cancer therapy. Future research may further elucidate its non-canonical, mitochondria-related effects, potentially broadening its therapeutic applications.

References

- 1. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imperatorin Suppresses Aberrant Hedgehog Pathway and Overcomes Smoothened Antagonist Resistance via STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an inhibitor of Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a modulator of hedgehog signaling and mitochondrial respiration, effectively arrests lung tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Cyclopamine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopamine Tartrate (CycT) is a water-soluble salt of Cyclopamine, a naturally occurring steroidal alkaloid.[1] Cyclopamine was first identified as a potent and specific inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] However, the clinical utility of Cyclopamine has been hampered by its poor aqueous solubility.[1][3] The tartrate salt form significantly improves water solubility, enhancing its bioavailability and therapeutic potential.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and methodologies for its evaluation in a research setting.

Chemical Structure and Physicochemical Properties

Cyclopamine is a steroidal alkaloid isolated from the plant Veratrum californicum.[4][5] this compound is generated by reacting Cyclopamine with tartaric acid.[1] This salt formation improves the compound's solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties of Cyclopamine and this compound

| Property | Cyclopamine | This compound | Reference(s) |

| Chemical Formula | C27H41NO2 | C29H44NO5 | [5][6] |

| Molecular Weight | 411.6 g/mol | 486.66 g/mol (Note: some sources indicate 973.32 g/mol for a 2:1 Cyclopamine:Tartrate salt) | [5][6][7] |

| CAS Number | 4449-51-8 | 1178510-81-0 | [6][8] |

| Appearance | Crystalline solid | Crystalline solid | [7][9] |

| Solubility | Insoluble in water; Soluble in ethanol (~10 mg/mL) and DMF (~2 mg/mL) | Water soluble (5-10 mg/mL) | [1][9] |

| Storage | -20°C | -20°C | [7][9] |

Biological Activity and Mechanism of Action

Inhibition of the Hedgehog Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[1] This pathway plays a crucial role in embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate.[10][11]

Cyclopamine and its tartrate salt directly bind to and inhibit Smoothened (SMO), a seven-transmembrane protein that is a key signal transducer in the Hh pathway.[1][12] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes.[13][14] By binding to SMO, this compound locks it in an inactive conformation, preventing the downstream activation of GLI transcription factors and subsequent gene expression.[12]

Anti-cancer Properties

By inhibiting the Hh pathway, this compound demonstrates significant anti-cancer activity in Hh-dependent tumors. Its effects include:

-

Inhibition of Cell Proliferation: this compound has been shown to suppress the growth of various cancer cell lines.[11][15]

-

Induction of Apoptosis: Treatment with this compound leads to programmed cell death in cancer cells.[3][11]

-

Interference with Mitochondrial Function: Recent studies have revealed that this compound can disrupt mitochondrial function, leading to increased generation of reactive oxygen species (ROS), hyperpolarization of the mitochondrial membrane, and ultimately, apoptosis.[11][16]

Table 2: Biological Activity of Cyclopamine and this compound

| Parameter | Cyclopamine (Cyc) | This compound (CycT) | Cell/System | Reference(s) |

| IC50 (Hh Signaling) | 300 nmol/L | 50 nmol/L | Motor Neuron Differentiation | [1][7] |

| ~46 nM | ~46 nM (as Cyclopamine) | Hh Cell Assay | [2][17] | |

| 300 nM | 150 nM (BODIPY-cyclopamine) | Shh-LIGHT2 Assay | [12] | |

| LD50 (Mice) | 43.5 mg/kg body weight | 62.5 mg/kg body weight | In vivo | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Preparation of this compound Stock Solution

For in vitro experiments, dissolve this compound in sterile, deionized water to a concentration of 5-10 mg/mL.[1] Further dilute with the appropriate cell culture medium to achieve the desired working concentrations. For in vivo studies, the formulation will depend on the route of administration. For topical application, this compound can be diluted in 70% ethanol.[1] For intravenous injection, it can be dissolved in saline.[3]

Cell Proliferation Assay (Trypan Blue Exclusion)

This protocol is adapted from methods used to assess the effect of cyclopamine on melanoma cell proliferation.[15]

-

Cell Seeding: Plate cells (e.g., A375 melanoma cells) in 6-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM).

-

Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Gently wash the cells with 1x PBS.

-

Add 0.25% trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to neutralize the trypsin.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Staining and Counting:

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue stain.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate cell viability as (viable cells / total cells) x 100.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[9][17][18][19]

-

Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with this compound for the desired duration. Include both negative (vehicle-treated) and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold 1x PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

-

Staining:

-

Add 5 µL of FITC-conjugated Annexin V.

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells.

-

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This protocol is adapted from standard procedures using the JC-1 fluorescent probe.[7][8][20][21][22]

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips and treat with this compound.

-

JC-1 Staining:

-

Prepare a JC-1 staining solution (e.g., 2 µM) in pre-warmed cell culture medium.

-

Remove the treatment medium and add the JC-1 staining solution to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with warm 1x Assay Buffer or PBS.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope with dual-bandpass filters for rhodamine (red J-aggregates, ~590 nm emission) and FITC (green JC-1 monomers, ~529 nm emission). Healthy cells will exhibit red fluorescence in mitochondria, while apoptotic cells will show increased green fluorescence.[7]

-

Plate Reader: Measure the fluorescence intensity at both emission wavelengths. The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.

-

Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This protocol is based on the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[4][11][12][23][24]

-

Cell Seeding and Treatment: Plate cells in a black 96-well plate and allow them to adhere. Treat with this compound for the desired time.

-

DCFH-DA Loading:

-

Remove the treatment medium and wash the cells with warm PBS or HBSS.

-

Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to each well.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS.

-

Analysis:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

-

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in an orthotopic non-small cell lung cancer (NSCLC) mouse model.[3][5][25]

-

Cell Preparation: Culture and harvest a human NSCLC cell line (e.g., H1299) that has been engineered to express a reporter like luciferase.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID).

-

Orthotopic Implantation:

-

Anesthetize the mouse.

-

Make a small incision in the left lateral thorax to expose the lung.

-

Inject the NSCLC cells directly into the lung parenchyma.

-

Close the incision with wound clips.

-

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 7.5 mg/kg, intravenously) or a vehicle control (e.g., saline) every 3 days.[3]

-

Efficacy Evaluation:

-

Continue to monitor tumor volume via bioluminescence.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

-

Mandatory Visualizations

Conclusion

This compound represents a significant improvement over its parent compound, Cyclopamine, primarily due to its enhanced water solubility. This property facilitates its use in a variety of experimental settings and improves its potential as a therapeutic agent. Its potent and specific inhibition of the Hedgehog signaling pathway, coupled with its effects on mitochondrial function, makes it a valuable tool for cancer research and a promising candidate for drug development, particularly for Hh-dependent malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers investigating the multifaceted activities of this compound.

References

- 1. Canonical and non-canonical Hedgehog signalling and the control of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canonical Hedgehog Pathway and Noncanonical GLI Transcription Factor Activation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. resources.revvity.com [resources.revvity.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Frontiers | Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened [frontiersin.org]

- 14. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. kumc.edu [kumc.edu]

- 20. chem-agilent.com [chem-agilent.com]

- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 23. arigobio.com [arigobio.com]

- 24. bioquochem.com [bioquochem.com]

- 25. Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Teratogenic Tulip: Unraveling the Developmental Biology of Cyclopamine Tartrate's Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Cyclopamine Tartrate is a landmark in developmental biology and chemical genetics, originating from the investigation of dramatic birth defects in livestock and culminating in the identification of a potent and specific inhibitor of a critical embryonic signaling pathway. This technical guide provides an in-depth exploration of the developmental biology context that led to the discovery of cyclopamine, detailing its mechanism of action as a modulator of the Hedgehog signaling pathway. We present a compilation of key quantitative data, detailed experimental protocols that were instrumental in its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document serves as a comprehensive resource for professionals in research and drug development seeking to understand the foundational science behind this pivotal molecule.

Introduction: From Cyclopic Lambs to a Potent Molecular Probe

In the mid-20th century, sheep ranchers in Idaho observed alarming outbreaks of cyclopia and other severe craniofacial malformations in their newborn lambs.[1][2] These teratogenic events were traced back to the maternal ingestion of the wild corn lily, Veratrum californicum, particularly during the 14th day of gestation.[3][4] This critical observation initiated a decades-long investigation by the U.S. Department of Agriculture, which ultimately led to the isolation and identification of the causative agent, a steroidal alkaloid named cyclopamine.[5][6]

The striking phenotypical abnormalities induced by cyclopamine, particularly holoprosencephaly (a failure of the forebrain to divide into two hemispheres), bore a remarkable resemblance to genetic defects resulting from mutations in the Sonic hedgehog (Shh) gene.[4][6] This crucial insight connected a plant-derived teratogen to a fundamental signaling pathway governing embryonic development. Subsequent research confirmed that cyclopamine is a specific inhibitor of the Hedgehog (Hh) signaling pathway, a discovery that has had profound implications for developmental biology and has paved the way for the development of targeted cancer therapies.[1][7][8]

The Hedgehog Signaling Pathway: A Key Regulator of Embryonic Patterning

The Hedgehog signaling pathway is a crucial regulator of embryonic development in a wide range of organisms, from fruit flies to humans.[9][10] It plays a pivotal role in the patterning of numerous structures, including the neural tube, limbs, and craniofacial features.[11][12] The pathway is activated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of a seven-transmembrane protein called Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors and the expression of Hh target genes.[8][13]

// Pathway Logic Shh -> PTCH [label=" binds", color="#202124", fontcolor="#202124"]; PTCH -> SMO [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; SMO -> Gli_active [label=" activates", color="#4285F4", fontcolor="#202124"]; SUFU -> Gli [label=" sequesters", arrowhead=tee, color="#34A853", fontcolor="#202124"]; Gli_active -> TargetGenes [label=" promotes", color="#34A853", fontcolor="#202124"]; Cyclopamine -> SMO [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; {rank=same; PTCH; SMO;} {rank=same; SUFU; Gli;} } Caption: The Hedgehog signaling pathway and the inhibitory action of Cyclopamine.

Mechanism of Action: Cyclopamine as a Direct Inhibitor of Smoothened

The link between cyclopamine-induced teratogenesis and the Hh pathway prompted intense investigation into its precise molecular target. Seminal studies revealed that cyclopamine does not interfere with the Shh ligand or its receptor PTCH, but rather acts downstream at the level of Smoothened.[13][14] It was demonstrated through a series of elegant experiments, including photoaffinity labeling and fluorescent derivative binding assays, that cyclopamine directly binds to the heptahelical bundle of SMO.[6][13] This binding locks SMO in an inactive conformation, thereby preventing the downstream activation of Gli transcription factors and halting the entire signaling cascade.[6]

Quantitative Data

The following tables summarize key quantitative data related to the discovery and characterization of cyclopamine.

Table 1: Isolation and Yield of Cyclopamine from Veratrum californicum

| Parameter | Value | Reference |

| Source Material | Roots and rhizomes of Veratrum californicum | [15] |

| Yield of Cyclopamine | 2.34 g per kg of dried plant material | [15] |

| Purity after recrystallization | >99% | [15] |

Table 2: In Vitro Inhibition of the Hedgehog Pathway by Cyclopamine and its Derivatives

| Compound | Assay | Cell Line | IC50 | Reference |

| Cyclopamine | Shh-LIGHT2 Reporter Assay | NIH/3T3 | 300 nM | [6] |

| KAAD-cyclopamine | Shh-LIGHT2 Reporter Assay | NIH/3T3 | 20 nM | [16] |

| BODIPY-cyclopamine | Shh Signaling Inhibition | COS-1 | 150 nM | [6] |

| Cyclopamine | Gli-luciferase Reporter Assay | U87-MG | ~5 µM | [1] |

| Cyclopamine | Growth Inhibition | Glioblastoma Neurospheres | 3-10 µM | [1] |

| Cyclopamine | Growth Inhibition | Thyroid Cancer Cells | 4.64 - 11.77 µM | [17] |

Table 3: Teratogenic Effects of Cyclopamine in Animal Models

| Animal Model | Gestational Day of Administration | Dose | Observed Malformations | Reference |

| Sheep | Day 14 | Ingestion of V. californicum | Cyclopia, holoprosencephaly | [3] |

| Golden Hamster | Day 7 | Not specified | Cebocephaly, harelip/cleft palate, exencephaly | [7] |

| Mouse | E8.25 | 160 mg/kg/day (osmotic pump) | Cleft lip and palate | [9][18] |

| Chick Embryo | Stage 4+ | 0.006 - 2.5 µM | Dose-dependent cyclopia | [19] |

| Chick Embryo | Stage 1 | 5 µg | Holoprosencephaly, cyclopia | [20] |

Key Experimental Protocols

The elucidation of cyclopamine's mechanism of action relied on a variety of innovative experimental techniques. Below are detailed methodologies for some of the key experiments cited.

Shh-LIGHT2 Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This cell-based assay is a cornerstone for screening and quantifying inhibitors of the Hh pathway. It utilizes a cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase for normalization.[21][22]

Materials:

-

Shh-LIGHT2 cells (e.g., NIH/3T3 cells stably transfected with Gli-responsive firefly luciferase and constitutive Renilla luciferase reporters)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Shh-conditioned medium or a Smoothened agonist (e.g., SAG)

-

Cyclopamine or other test compounds

-

96-well cell culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Plating: Seed Shh-LIGHT2 cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of cyclopamine or other test compounds in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

-

Pathway Activation: Immediately after adding the compounds, stimulate the cells by adding Shh-conditioned medium or a Smo agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of Hh pathway activity for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

BODIPY-Cyclopamine Binding Assay using Flow Cytometry

This assay directly visualizes and quantifies the binding of a fluorescently labeled cyclopamine derivative to cells expressing the Smoothened receptor.

Materials:

-

HEK293T or COS-1 cells

-

Expression vector for Smoothened (e.g., mSMO-mCHERRY)

-

Transient transfection reagent

-

BODIPY-cyclopamine

-

Unlabeled cyclopamine or KAAD-cyclopamine for competition

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Transfection: Transiently transfect HEK293T or COS-1 cells with the Smoothened expression vector using a suitable transfection reagent. Culture the cells for 24-48 hours to allow for protein expression.

-

Cell Preparation: Harvest the cells by gentle trypsinization and wash with PBS. Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).

-

Labeling: Incubate the cells with a specific concentration of BODIPY-cyclopamine (e.g., 25-100 nM) for a defined period (e.g., 1 hour at 37°C). For competition experiments, pre-incubate the cells with increasing concentrations of unlabeled cyclopamine or KAAD-cyclopamine before adding BODIPY-cyclopamine.

-

Washing: Wash the cells with cold PBS to remove unbound fluorescent ligand.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the BODIPY dye with a 488 nm laser and detecting the emission in the green channel (e.g., 515-545 nm). If a fluorescently tagged SMO is used (e.g., mCHERRY), a second channel can be used to identify transfected cells.

-

Data Analysis: Gate on the cell population of interest (e.g., transfected cells). Quantify the geometric mean fluorescence intensity of the BODIPY-cyclopamine signal. In competition experiments, plot the fluorescence intensity against the concentration of the unlabeled competitor to determine the binding affinity.

In Vivo Teratogenicity Studies in Chick Embryos

Chick embryos provide a valuable in vivo model to study the teratogenic effects of compounds like cyclopamine due to their accessibility and rapid development.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Cyclopamine solution in a suitable vehicle (e.g., dissolved in ethanol and then diluted in PBS)

-

Sterile needles and syringes

-

Dissecting microscope

-

Ethanol (70%) for sterilization

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5-38°C with appropriate humidity.

-

Windowing the Egg: At a specific developmental stage (e.g., Hamburger-Hamilton stage 4), create a small window in the eggshell to access the embryo. This is done under sterile conditions.

-

Compound Administration: Inject a precise volume of the cyclopamine solution (e.g., 1-5 µL containing the desired dose) into the sub-blastodermal space or onto the embryo. Seal the window with sterile tape.

-

Continued Incubation: Return the eggs to the incubator and allow the embryos to develop for a specified period (e.g., until day 6 or 13).

-

Phenotypic Analysis: At the desired endpoint, carefully open the eggs and examine the embryos under a dissecting microscope. Score the embryos for craniofacial malformations, such as cyclopia, holoprosencephaly, and other developmental defects.

-

Histological Analysis (Optional): Fix the embryos in a suitable fixative (e.g., 4% paraformaldehyde), embed in paraffin, and perform histological sectioning and staining (e.g., with Hematoxylin and Eosin or Alcian Blue for cartilage) to examine the internal structures in more detail.

Logical Progression of Discovery

The discovery of cyclopamine's mechanism of action is a prime example of a logical scientific progression, from an initial ecological observation to the identification of a specific molecular target.

Conclusion: A Legacy in Developmental Biology and Beyond

The story of cyclopamine's discovery is a compelling narrative of how astute observation in the natural world can lead to profound insights at the molecular level. From its origins as a teratogen responsible for devastating birth defects in livestock, cyclopamine has emerged as an indispensable tool for dissecting the intricacies of the Hedgehog signaling pathway. The understanding of its mechanism of action has not only illuminated fundamental principles of embryonic development but has also provided a molecular blueprint for the development of targeted therapies for cancers driven by aberrant Hedgehog signaling. The journey from a puzzling agricultural problem to a powerful molecular probe and a precursor to novel therapeutics underscores the immense value of interdisciplinary research in advancing our understanding of biology and medicine.

References

- 1. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Tumor shrinkage by this compound through inhibiting hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyclopamine modulates smoothened receptor activity in a binding position dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

Foundational research on Cyclopamine's teratogenic effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Foundational Research into the Teratogenic Effects of the Steroidal Alkaloid Cyclopamine.

This technical guide provides a comprehensive overview of the foundational research on the teratogenic effects of cyclopamine, a potent inhibitor of the Hedgehog (Hh) signaling pathway. The discovery of cyclopamine's effects, stemming from observations of cyclopic lambs in the 1950s, has been pivotal in understanding the critical role of Hh signaling in embryonic development.[1] This document details the mechanism of action, summarizes key quantitative data from seminal in vivo and in vitro studies, and provides detailed experimental protocols for the key assays used to elucidate cyclopamine's teratogenic properties.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Cyclopamine exerts its teratogenic effects by directly inhibiting the Hedgehog signaling pathway, a crucial pathway for embryonic patterning and development.[1][2][3] The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH represses the activity of another transmembrane protein, Smoothened (SMO). Upon Hh ligand binding to PTCH, this repression is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors and the expression of Hh target genes.

Cyclopamine's mechanism of action is through its direct binding to the heptahelical bundle of SMO.[4] This binding event prevents the conformational change in SMO that is necessary for its activation, even in the presence of an Hh ligand.[5] Consequently, the downstream signaling cascade is blocked, leading to a suppression of Hh target gene expression. This inhibition of a fundamental developmental pathway is the molecular basis for the severe teratogenic outcomes observed with cyclopamine exposure, such as holoprosencephaly (failure of the forebrain to divide), cyclopia, and other craniofacial abnormalities.[6][7]

Quantitative Data on Teratogenic Effects

The teratogenic effects of cyclopamine are dose- and species-dependent. The following tables summarize key quantitative data from foundational studies in various animal models.

Table 1: In Vivo Teratogenicity of Cyclopamine in Mice

| Administration Route | Dose (mg/kg/day) | Dam Serum C_ss (µM) | Amniotic Fluid Conc. (µM) | Outcome | Reference |

| Osmotic Pump Infusion | 160 | ~2.0 | ~1.5 | 30% of litters with gross facial defects (cleft lip and palate) | [8][9][10][11] |

| IP Injection | 10 | - | - | Minimal toxicity | [5] |

| IP Injection | 50 | - | - | Minimal toxicity | [5] |

| IP Injection | 160 | - | - | Toxic to dam | [5] |

| Oral Gavage | 10 | - | - | - | [8][9][11] |

| Oral Gavage | 50 | - | - | - | [8][9][11] |

C_ss: Steady-state concentration

Table 2: In Vitro Dose-Response of Cyclopamine

| Model System | Cyclopamine Concentration | Effect | Reference |

| Mouse Whole-Embryo Culture | 2.0 µM | Dysmorphogenic concentration | [8][9][10][11] |

| Chick Neural Plate Explants | 20-100 nM | Dose-dependent blockage of response to recombinant Shh-N | [5][12] |

| Chick Neural Plate Explants | 120 nM | Inhibition of Shh-N induced motor neuron and floor plate differentiation | [10] |

Table 3: Teratogenic Effects of Cyclopamine in Various Species

| Species | Administration Details | Teratogenic Phenotypes | Reference |

| Sheep | Ingestion of Veratrum californicum on day 14 of gestation | Cyclopia, cebocephaly, anophthalmia, microphthalmia | [4] |

| Golden Hamster | Dosing on day 7 of gestation | Cebocephaly, harelip/cleft palate, exencephaly | [2] |

| Rat (Sprague-Dawley) | Dosing on days 6-9 of gestation | Cebocephaly, microphthalmia (lower incidence than hamsters) | [2] |

| Chick Embryo | 0.5 - 1.0 mg at Hamburger and Hamilton stage 10-11 | Cyclopia, hypotelorism, microphthalmia | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of foundational research. The following sections provide protocols for in vivo and in vitro assays used to characterize cyclopamine's teratogenic effects.

In Vivo Teratogenicity Studies in Mice

This protocol is based on the methods described by Lipinski et al. (2008).[5][10]

Objective: To assess the teratogenic potential of cyclopamine in a mouse model.

Materials:

-

Pregnant C57BL/6J mice

-

Cyclopamine

-

Vehicle (e.g., 10% HPBCD in sterile water)

-

Alzet micro-osmotic pumps

-

Surgical instruments for implantation

-

Anesthesia

Procedure:

-

Animal Preparation: Timed-pregnant C57BL/6J mice are used, with the day of vaginal plug detection designated as embryonic day 0.5 (E0.5).

-

Cyclopamine Preparation: Cyclopamine is dissolved in the chosen vehicle to the desired concentration for pump loading.

-

Osmotic Pump Implantation: On E8.25, pregnant dams are anesthetized. A small subcutaneous incision is made, and a primed micro-osmotic pump containing cyclopamine or vehicle is implanted.

-

Post-operative Care: Animals are monitored for recovery and signs of toxicity.

-

Embryo Collection: On a designated day (e.g., E16.5), pregnant dams are euthanized, and embryos are collected.

-

Analysis: Embryos are examined for gross morphological defects, particularly craniofacial abnormalities. Intralitter penetrance of defects is recorded.

-

Pharmacokinetic Analysis (Optional): Blood and amniotic fluid samples can be collected to determine cyclopamine concentrations via methods like LC-MS/MS.

Mouse Whole-Embryo Culture

This protocol provides a general framework for assessing the direct effects of cyclopamine on embryonic development in vitro.[3][13][14]

Objective: To determine the dysmorphogenic concentration of cyclopamine on cultured mouse embryos.

Materials:

-

Pregnant mice (e.g., C57BL/6J) at E9.0

-

Male rat serum (for culture medium)

-

CO2 incubator

-

Dissecting microscope and tools

-

Culture bottles/vials

-

Cyclopamine stock solution (in a suitable solvent like ethanol)

Procedure:

-

Embryo Explantation: On E9.0, pregnant dams are euthanized, and the uterus is removed. Embryos are dissected from the uterus and decidua in a suitable buffer, keeping the yolk sac intact.

-

Culture Medium Preparation: Culture medium is prepared, typically with CO2-saturated male rat serum.

-

Treatment: Embryos are placed in culture vials with the prepared medium. Cyclopamine is added from a stock solution to achieve the desired final concentrations. A vehicle control group is also included.

-

Culture: Vials are placed in a roller incubator at 37°C for a specified period (e.g., 24-48 hours).

-

Morphological Assessment: After the culture period, embryos are removed and examined under a dissecting microscope. Developmental parameters such as somite number, heart development, and neural tube closure are scored to assess teratogenic effects.

Chick Neural Tube Explant Culture

This protocol is adapted from established methods for chick neural explant culture and the work of Incardona et al. (1998).[10][12]

Objective: To assess the direct effect of cyclopamine on Shh-mediated neural tube patterning.

Materials:

-

Fertilized chicken eggs

-

Humidified incubator (38°C)

-

Dissecting tools

-

Culture medium (e.g., DMEM/F12 with supplements)

-

Collagen for bedding

-

Recombinant Shh-N protein

-

Cyclopamine stock solution

-

Antibodies for immunofluorescence (e.g., against motor neuron and floor plate markers)

Procedure:

-

Embryo Staging: Fertilized eggs are incubated to the desired developmental stage (e.g., Hamburger-Hamilton stage 10).

-

Neural Tube Dissection: Embryos are removed from the eggs, and the neural tube is dissected from the surrounding tissues.

-

Explant Preparation: The dissected neural tube is cut into small explants.

-

Plating: Explants are placed on a collagen bed in a culture dish.

-

Treatment: Explants are cultured in medium containing recombinant Shh-N to induce ventral neural cell types. Different concentrations of cyclopamine are added to experimental groups.

-

Incubation: Cultures are maintained in a humidified incubator for a specified period (e.g., 24-48 hours).

-

Analysis: Explants are fixed and analyzed by immunofluorescence to detect the presence and distribution of specific cell types (e.g., motor neurons, floor plate cells) to determine the effect of cyclopamine on Shh-induced patterning.

Conclusion

The foundational research on cyclopamine has been instrumental in elucidating the indispensable role of the Hedgehog signaling pathway in embryonic development. The teratogenic effects observed with cyclopamine exposure underscore the sensitivity of this pathway to disruption. The quantitative data and experimental protocols outlined in this guide provide a basis for further research into the mechanisms of teratogenesis and the development of therapeutic strategies that target the Hedgehog pathway, for which cyclopamine was a pioneering tool.[1]

References

- 1. Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chick Neural Tube Explant Culture [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rodent whole-embryo culture as a teratogen screening method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and Morphological Analysis of Chick Cranial Neural Crest Cell Cultures [jove.com]

- 9. Isolating Cranial Neural Folds From a Chick Embryo for a Neural Crest Cell Culture [jove.com]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

- 12. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse Whole Embryo Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of Embryotoxicity Using Mouse Embryo Culture | Springer Nature Experiments [experiments.springernature.com]

The Evolution of a Hedgehog Inhibitor: A Technical Guide to Cyclopamine and Cyclopamine Tartrate in Research

For Researchers, Scientists, and Drug Development Professionals

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant target in cancer research due to its aberrant activation in various malignancies. Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of this pathway, proving to be an invaluable tool for in vitro and in vivo studies. However, its practical application has been hampered by poor solubility and bioavailability. This technical guide delves into the evolution from cyclopamine to its tartrate salt, cyclopamine tartrate, providing a comprehensive overview for researchers utilizing these compounds to investigate the Hedgehog pathway and develop novel therapeutics.

From Plant Alkaloid to Potent Inhibitor: The Mechanism of Cyclopamine

Cyclopamine was first identified as a teratogen isolated from the corn lily (Veratrum californicum). Its mechanism of action is the specific inhibition of the Hedgehog signaling pathway.[1] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (Ptch). This binding relieves Ptch's inhibition of a G protein-coupled receptor-like protein, Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade culminating in the activation of Gli family transcription factors, which regulate the expression of Hh target genes.

Cyclopamine exerts its inhibitory effect by directly binding to the heptahelical bundle of Smoothened.[2] This binding prevents the conformational change in Smo that is necessary for downstream signal transduction, effectively silencing the pathway even in the presence of Hh ligands.

Overcoming the Hurdles: The Advent of this compound

Despite its specific mechanism of action, the therapeutic and widespread research potential of cyclopamine has been limited by its poor physicochemical properties. Cyclopamine is practically insoluble in water, making its formulation for in vivo studies challenging and often requiring the use of organic solvents that can introduce confounding variables.[3][4]

To address these limitations, this compound was developed. This salt form is generated by reacting cyclopamine with tartaric acid.[3] This chemical modification significantly improves the compound's properties for research applications.

Enhanced Properties of this compound

The transition from cyclopamine to its tartrate salt offers several key advantages for researchers:

-

Improved Solubility: The most significant advantage of this compound is its enhanced water solubility. This allows for easier preparation of stock solutions and administration in aqueous vehicles for both in vitro and in vivo experiments, reducing the reliance on organic solvents.

-

Lower Toxicity: Studies in animal models have demonstrated that this compound has a higher median lethal dose (LD50) compared to cyclopamine, indicating lower acute toxicity. This improved safety profile is crucial for in vivo studies requiring higher or prolonged dosing.[3]

-

Increased Potency: In certain biological assays, this compound has shown greater inhibitory activity than its parent compound. For example, in a motor neuron differentiation assay, which is dependent on Hedgehog signaling, this compound exhibited a significantly lower IC50 value, indicating higher potency.[3]

Quantitative Data Summary

The following tables summarize the key quantitative differences between cyclopamine and this compound based on available research.

| Property | Cyclopamine | This compound | Reference |

| Water Solubility | Insoluble | 5 - 10 mg/mL | [3] |

| Median Lethal Dose (LD50) in mice (intraperitoneal) | 43.5 mg/kg body weight | 62.5 mg/kg body weight | [3] |

| IC50 (Motor Neuron Differentiation Assay) | 300 nmol/L | 50 nmol/L | [3] |

| IC50 (Thyroid Cancer Cell Proliferation) | 4.64 µM - 11.77 mM (cell line dependent) | Not explicitly stated, but effective at 10 µM | [5] |

Table 1: Comparison of Physicochemical and Biological Properties of Cyclopamine and this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed when studying the effects of cyclopamine and this compound on the Hedgehog signaling pathway.

Preparation of this compound

This compound can be synthesized from cyclopamine and tartaric acid. A general procedure involves reacting two moles of cyclopamine with one mole of tartaric acid. The mixture is heated to reduce the volume, followed by the addition of diethyl ether to precipitate the tartrate salt. The resulting precipitate is then cooled, filtered, and collected.[3] The purity of the synthesized this compound should be confirmed using methods such as high-pressure liquid chromatography (HPLC).

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the effect of cyclopamine or this compound on cell proliferation.

Materials:

-

Cells of interest (e.g., cancer cell lines with active Hedgehog signaling)

-

Complete cell culture medium

-

Cyclopamine or this compound stock solution (dissolved in an appropriate solvent, e.g., DMSO for cyclopamine, water or PBS for this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of cyclopamine or this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression

This protocol measures changes in the mRNA levels of Hedgehog target genes (e.g., GLI1, PTCH1) following treatment with cyclopamine or this compound.

Materials:

-

Cells treated with cyclopamine/cyclopamine tartrate and a vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat cells with the desired concentrations of cyclopamine or this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Western Blotting for Smoothened and Gli Proteins

This protocol detects changes in the protein levels of key components of the Hedgehog pathway.

Materials:

-

Cells treated with cyclopamine/cyclopamine tartrate and a vehicle control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Smoothened, Gli1, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of cyclopamine or this compound.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-